- Synthesis and characterization of impurity G of Risperidone: an antipsychotic drugJournal of Chemical and Pharmaceutical Research, 2013, 5(7), 141-145,
Cas no 93076-03-0 (3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride)

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
- 3-(2-CE)-2-M-6,7,8,9-th-4H-pyrido[1,2-a]-pyrimidine-4-one Hcl
- 3-(2-CHLORO ETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4H-PYRIDO-(1,2-?) PYRIMIDINE-4-ONE HCL
- 3-(2-Chloroethyl)-2-methyl-6,7,8,9- tetrahydro-4H-pyrido[1, 2-a]-pyrimidin-4-one HCl
- 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]pyrimidin-4(3H)-one
- 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one,hydrochloride
- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
- 4H-Pyrido[1,2-a]pyrimidin-4-one,3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-, monohydrochloride (9CI)
- 3-(2-Chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-iumchloride
- 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride
- 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride (Risperidone Piperidopyrimidinone Intermediate Hydrochloride)
- AK106091
- 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1, 2-a]-pyrimidin-4-one HCl
- OPYLAGAQMHMBNY-UHFFFAOYSA-N
- 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one hydrochloride
- 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride
- C109
- 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-, monohydrochloride (9CI)
- 3-(2-Chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium chloride
- DTXSID00575602
- CS-W021757
- 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one HCl
- AKOS015899627
- 3-(2-Chloroethyl)-2-methyl-6 pound not7 pound not8 pound not9-tetrahydro-4H-pyrido[1 pound not2-a]pyrimidin-4-one hydrochloride
- 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one monohydrochloride
- J-510496
- EN300-7405233
- 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one monohydrochloride
- NS00078552
- 93076-03-0
- SCHEMBL1443956
- 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one monohydrochloride
- 3-(2-Chloroethyl)-6,7,8,9-tetra-hydro-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one monohydrochloride
- 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-4-one hydrochloride
- 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride
- SY102358
- MFCD09031252
- 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/1)
- Risperidone Imp. L (EP); 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride; Risperidone Imp. L (EP) as Hydrochloride; Risperidone Piperidopyrimidinone Intermediate Hydrochloride; Risperidone Impurity L as Hydrochloride
- AC-3458
- 4H-Pyrido[1,2-a]pyrimidin-4-one,3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-, monohydrochloride
- D78317
- 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
- AS-11462
- EC 424-530-0
- 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride
-
- MDL: MFCD09031252
- Inchi: 1S/C11H15ClN2O.ClH/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8;/h2-7H2,1H3;1H
- InChI Key: OPYLAGAQMHMBNY-UHFFFAOYSA-N
- SMILES: Cl.O=C1N2CCCCC2=NC(C)=C1CCCl
Computed Properties
- Exact Mass: 262.06400
- Monoisotopic Mass: 262.0639685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 347
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 32.7
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: 209-212°C
- Boiling Point: No data available
- Flash Point: No data available
- PSA: 34.89000
- LogP: 2.47130
- Vapor Pressure: No data available
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H301 H317 H318
- Storage Condition:Sealed in dry,Room Temperature
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C984678-50mg |
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride |
93076-03-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
abcr | AB443982-1g |
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride; . |
93076-03-0 | 1g |
€59.90 | 2024-08-03 | ||
TRC | C984678-500mg |
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride |
93076-03-0 | 500mg |
$ 135.00 | 2022-06-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C848547-1g |
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride |
93076-03-0 | 98% | 1g |
76.50 | 2021-05-17 | |
eNovation Chemicals LLC | Y1101052-25g |
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride |
93076-03-0 | 97% | 25g |
$200 | 2024-06-05 | |
Enamine | EN300-7405233-50.0g |
3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride |
93076-03-0 | 95.0% | 50.0g |
$159.0 | 2025-03-11 | |
Enamine | EN300-7405233-0.1g |
3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride |
93076-03-0 | 95.0% | 0.1g |
$19.0 | 2025-03-11 | |
Enamine | EN300-7405233-0.5g |
3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one hydrochloride |
93076-03-0 | 95.0% | 0.5g |
$19.0 | 2025-03-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HD803-5g |
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride |
93076-03-0 | 98% | 5g |
431CNY | 2021-05-08 | |
abcr | AB443982-5g |
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride; . |
93076-03-0 | 5g |
€91.70 | 2024-08-03 |
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride Production Method
Synthetic Routes 1
Synthetic Routes 2
- Preparation of 3-piperazinobenzazoles as serotonin and dopamine antagonists, United States, , ,
Synthetic Routes 3
- Preparation of [(bicyclic heterocyclyl)amino]hexahydro-1H-azepines and - pyrrolidines as antihistamines, European Patent Organization, , ,
Synthetic Routes 4
- A process for preparation of risperidone, useful as serotonin/dopamine antagonist, World Intellectual Property Organization, , ,
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride Raw materials
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride Preparation Products
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride Related Literature
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Additional information on 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride
Comprehensive Overview of 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (CAS No. 93076-03-0)
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (CAS No. 93076-03-0) is a specialized chemical compound with significant interest in pharmaceutical and biochemical research. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrido[1,2-a]pyrimidin-4-one core. Its unique structure and properties make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular formula of this compound is C11H16ClN3O·HCl, and it has a molecular weight of approximately 278.18 g/mol. The presence of the chloroethyl group and the pyrimidinone moiety contributes to its reactivity and potential applications in medicinal chemistry. Researchers often explore its utility in designing novel enzyme inhibitors and receptor modulators, particularly in the context of neurological and cardiovascular diseases.
One of the key reasons for the growing interest in 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is its potential role in drug discovery. Recent studies have highlighted its relevance in targeting G-protein-coupled receptors (GPCRs), which are critical in various physiological processes. This aligns with current trends in pharmaceutical research, where GPCR-targeted therapies are gaining traction due to their applicability in treating conditions like hypertension, anxiety, and chronic pain.
From a synthetic chemistry perspective, the compound's chloroethyl group offers versatility for further functionalization. Chemists can employ it in nucleophilic substitution reactions or as a precursor for more complex structures. This adaptability makes it a valuable building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles, which are prevalent in many FDA-approved drugs.
In terms of physicochemical properties, 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is typically a white to off-white crystalline powder. It is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), which facilitates its use in laboratory settings. Stability studies indicate that it should be stored under controlled conditions to prevent degradation, preferably at 2-8°C in a dry environment.
The compound's mechanism of action and biological activity are areas of active investigation. Preliminary research suggests that it may interact with adenosine receptors, which play a role in regulating inflammation and immune responses. This has sparked interest in its potential applications for immunomodulatory therapies, a hot topic in the wake of increasing demand for treatments targeting autoimmune disorders and chronic inflammatory conditions.
Another notable aspect of 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is its relevance in neuroscience research. Given the rising prevalence of neurodegenerative diseases like Alzheimer's and Parkinson's, scientists are exploring compounds that can modulate neurotransmitter systems. This compound's structural features make it a candidate for such studies, particularly in the context of dopaminergic and serotonergic pathways.
From a market perspective, the demand for high-quality pharmaceutical intermediates like this compound is on the rise. The global push for personalized medicine and targeted therapies has increased the need for specialized chemicals that can serve as building blocks for innovative drugs. Suppliers and manufacturers are focusing on ensuring high purity and consistent quality to meet the stringent requirements of research institutions and pharmaceutical companies.
For researchers working with 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride, it is essential to follow standard safety protocols. While it is not classified as a hazardous material, proper handling, including the use of personal protective equipment (PPE) and adequate ventilation, is recommended to minimize risks associated with chemical exposure.
In summary, 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride (CAS No. 93076-03-0) is a compound of significant interest in pharmaceutical research and drug development. Its unique structure, reactivity, and potential biological activities make it a valuable tool for scientists exploring new therapeutic avenues. As the field of medicinal chemistry continues to evolve, compounds like this will likely play a pivotal role in addressing unmet medical needs and advancing precision medicine.
93076-03-0 (3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one hydrochloride) Related Products
- 70381-58-7(3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido1,2-apyrimidin-4-one(Risperidone Impurity))
- 10252-27-4(Methyl N-Methyl-N-(4-nitrophenyl)carbamate)
- 1177093-19-4(2-(4-tert-Butylphenyl)-4-methyl-3-oxopentanenitrile)
- 2680785-01-5(1-tert-butyl 1'-(9H-fluoren-9-yl)methyl 4-hydroxy-4,4'-bipiperidine-1,1'-dicarboxylate)
- 921123-38-8(2,5-dichloro-N-5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-3-carboxamide)
- 1955557-65-9(3-(2-bromo-1-methoxyethyl)oxolane)
- 922928-40-3(N-(2,4-dimethoxyphenyl)-2-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)
- 2228600-76-6(1-(dimethoxymethyl)-3,3-difluorocyclobutan-1-amine)
- 1214350-01-2(4-(4-Fluorophenyl)-3-methoxypyridine)
- 133866-32-7({4-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)oxy]butyl}phosphonic acid)




